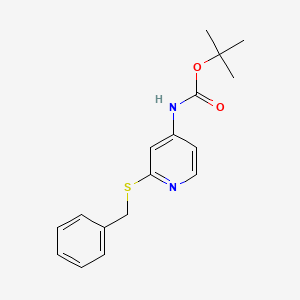
tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a tert-butyl group, a benzylsulfanyl group, and a pyridinyl group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-benzylsulfanylpyridine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: tert-Butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong acids like trifluoroacetic acid (TFA) are used to remove the tert-butyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Deprotected amines.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: This compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other biologically active compounds .
Industry: In the chemical industry, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions. The benzylsulfanyl group can undergo oxidation or substitution reactions, providing versatility in synthetic pathways .
類似化合物との比較
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used as a protected amine in organic synthesis.
tert-Butyl N-(2,4-dichlorophenyl)carbamate: Utilized in the synthesis of herbicides and pesticides.
tert-Butyl N-(2-hydroxyethyl)carbamate: Employed in the preparation of pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate is unique due to its combination of a benzylsulfanyl group and a pyridinyl ring. This structure provides distinct reactivity patterns, making it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)21-16(20)19-14-9-10-18-15(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARECJRHDKQDFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














